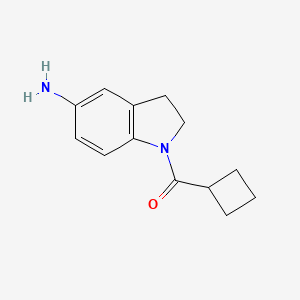

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Description

Properties

IUPAC Name |

(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGBFBASIMUYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine: Synthesis, Characterization, and Potential Applications

Disclaimer: The subject of this guide, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, is a novel chemical entity with limited to no direct references in current public literature. The following information is a scientifically-grounded projection based on the well-established chemistry of its constituent moieties: the 5-aminoindoline core and the cyclobutanecarbonyl group. All protocols and properties are proposed based on analogous chemical systems.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical and spectroscopic properties, and potential pharmacological relevance of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. This molecule integrates two key structural motifs: the 2,3-dihydro-1H-indol-5-amine (5-aminoindoline) scaffold, a common fragment in neuroactive compounds, and a cyclobutanecarboxamide functional group, which is increasingly utilized in medicinal chemistry to explore novel chemical space and improve pharmacokinetic properties.[1][2]

This document is intended for researchers in drug discovery and medicinal chemistry. It offers a robust, proposed synthetic pathway, detailed experimental protocols, and a discussion of the potential biological activities of this compound, thereby providing a foundational framework for its synthesis and future investigation.

Chemical Identity and Predicted Physicochemical Properties

-

IUPAC Name: N-(2,3-dihydro-1H-indol-5-yl)cyclobutanecarboxamide

-

Synonyms: 1-Cyclobutanecarbonyl-5-aminoindoline

-

Molecular Formula: C₁₃H₁₆N₂O

-

Molecular Weight: 216.28 g/mol

Structural Representation

Predicted Physicochemical Data

The following properties are estimated based on computational models and data from analogous structures, such as cyclobutanecarboxamide and various N-acylated indolines.

| Property | Predicted Value | Rationale & Significance |

| LogP (Octanol/Water) | ~2.1 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

| pKa (most basic) | ~4.5 (Indoline N-H) | The indoline nitrogen is the most basic site, though its basicity is reduced by the aromatic ring. |

| Solubility | Sparingly soluble in water; Soluble in methanol, DMSO, DMF | The amide and secondary amine offer some polarity, but the overall structure is dominated by nonpolar hydrocarbon components. |

| Melting Point | 140-160 °C (estimated) | Crystalline solid expected due to the rigid ring systems and hydrogen bonding capabilities of the amide and amine groups. |

Proposed Synthesis and Purification

The most direct and logical synthetic route to the target compound involves the N-acylation of a suitably protected 5-aminoindoline with cyclobutanecarbonyl chloride, followed by a deprotection step. This strategy is outlined below.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1-Boc-5-aminoindoline)

-

Rationale: The secondary amine of the indoline ring is more nucleophilic than the aromatic amine and must be protected to ensure selective acylation at the desired position. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the subsequent acylation conditions and its facile removal under acidic conditions.

-

Dissolve 5-aminoindoline (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Add triethylamine (TEA, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the Boc-protected intermediate as a solid.[3]

Protocol 3.2.2: Synthesis of tert-butyl 5-(cyclobutanecarboxamido)-2,3-dihydro-1H-indole-1-carboxylate

-

Rationale: This step forms the crucial amide bond. Pyridine is used as a base to neutralize the HCl byproduct of the acylation reaction. The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride.

-

Dissolve 1-Boc-5-aminoindoline (1.0 eq) in DCM (10 mL/g).

-

Add pyridine (1.5 eq) and cool the solution to 0 °C.

-

Add cyclobutanecarbonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor by TLC. Upon completion, dilute with DCM and wash with 1M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be used in the next step without further purification if it is of sufficient purity.

Protocol 3.2.3: Synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine (Deprotection)

-

Rationale: Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane are standard reagents for the cleavage of Boc protecting groups. The reaction is typically rapid at room temperature.

-

Dissolve the crude product from the previous step in DCM (10 mL/g).

-

Add trifluoroacetic acid (TFA, 10 eq) or an equal volume of 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

-

Wash with brine, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the final compound by flash column chromatography or recrystallization to yield 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

Spectroscopic and Analytical Characterization (Predicted)

Confirmation of the final structure would rely on a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.0 (s, 1H): Amide N-H. δ 7.0-7.5 (m, 3H): Aromatic protons on the indoline ring. δ 5.0-5.5 (s, 1H): Indoline N-H proton. δ 3.4-3.6 (t, 2H): Methylene protons adjacent to the indoline nitrogen. δ 2.9-3.1 (t, 2H): Methylene protons at C2 of the indoline ring. δ 1.8-2.3 (m, 7H): Cyclobutyl protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~174: Amide carbonyl carbon. δ ~145, ~130, ~125, ~115, ~110, ~105: Aromatic and indoline ring carbons. δ ~47: Indoline C3. δ ~39: Cyclobutyl methine. δ ~28: Indoline C2. δ ~25, ~18: Cyclobutyl methylenes. |

| FT-IR (KBr, cm⁻¹) | ~3350-3400: N-H stretch (indoline). ~3300: N-H stretch (amide). ~1640: C=O stretch (amide I band). ~1540: N-H bend (amide II band). ~2950: C-H stretches (aliphatic). |

| Mass Spec (ESI+) | [M+H]⁺ = 217.13 |

Potential Pharmacological Profile and Biological Evaluation

The structural components of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine suggest several potential avenues for pharmacological activity.

-

Indoline Core: The 5-aminoindoline scaffold is present in compounds targeting a range of biological systems. Derivatives have been investigated for their activity as H3 receptor antagonists (for cognitive and metabolic disorders), 5-LO inhibitors (for inflammation), and agents with antiepileptic properties.[4][5][6]

-

Cyclobutanecarboxamide Moiety: The cyclobutane ring acts as a rigid, three-dimensional scaffold that can confer improved metabolic stability and binding affinity compared to more flexible alkyl chains.[2] Cyclobutane carboxamides have been identified as potent inhibitors of enzymes like scytalone dehydratase in fungi.[7]

Hypothesized Biological Targets

Based on the above, this compound could be a candidate for screening against:

-

G-Protein Coupled Receptors (GPCRs): Particularly serotonin (5-HT) and histamine (H3) receptors, given the prevalence of the indoline core in ligands for these targets.[4][8]

-

Enzymes: Hydrolases, kinases, or oxidoreductases where a constrained amide moiety could fit into a specific binding pocket.

-

Ion Channels: Modulators of CNS-related ion channels.

Proposed Biological Screening Workflow

Caption: A logical workflow for the initial biological evaluation of the title compound.

Conclusion and Future Directions

This guide presents a comprehensive, albeit predictive, analysis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. By leveraging established chemical principles, we have outlined a reliable synthetic route and provided a detailed characterization forecast. The structural alerts within the molecule suggest it is a promising candidate for screening in various drug discovery programs, particularly those focused on CNS disorders and inflammation. The next logical steps would be the execution of the proposed synthesis, rigorous analytical characterization of the resulting compound, and its evaluation in broad-panel biological screening assays to uncover its therapeutic potential.

References

- Vertex AI Search. The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catal. 2024, 14, 6926−6935.

- National Center for Biotechnology Information. Cyclobutanecarboxamide | C5H9NO | CID 1274476. PubChem.

- PubMed. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorg Med Chem. 2000 May;8(5):897-907.

- Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Google Patents. 5-aminoindole derivatives. KR20070098922A.

- National Center for Biotechnology Information. N-Methylcyclobutanecarboxamide | C6H11NO | CID 19910150. PubChem.

- Royal Society of Chemistry. Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers.

- Royal Society of Chemistry. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances.

- Sigma-Aldrich. 5-Aminoindole 97.

- ACS Publications. Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry.

- PubMed. Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation.

- ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives).

- MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- PubMed. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones.

- PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.

- The Good Scents Company. cyclobutanol, 2919-23-5.

- National Center for Biotechnology Information. 5-N-Boc-amino-1H-indole | C13H16N2O2 | CID 11458923. PubChem.

- National Center for Biotechnology Information. 5-Aminoindole | C8H8N2 | CID 78867. PubChem.

- ECHEMI. Buy tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate from iChemical.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. echemi.com [echemi.com]

- 4. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, a molecule of interest in contemporary medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or non-commercial entity, its synthesis is highly feasible through established chemical transformations. This guide will detail a proposed synthetic route, predicted identifiers and properties, and explore its potential applications based on the rich pharmacology of its constituent structural motifs: the cyclobutane ring and the dihydroindole (indoline) scaffold.

Compound Identification and Physicochemical Properties

Due to the apparent novelty of this compound, a full experimental characterization is not publicly available. However, we can predict its core identifiers and physicochemical properties based on its chemical structure.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2,3-dihydro-1H-indol-5-yl)cyclobutanecarboxamide |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Canonical SMILES | C1CC(C1)C(=O)NC2=CC3=C(CCN3)C=C2 |

| InChI Key | (Predicted) A unique InChI key would be generated upon synthesis and registration. |

| CAS Number | Not Assigned |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on similar N-acylated indolines. |

| Melting Point | 150-170 °C | Broad estimate; highly dependent on crystalline form. |

| Boiling Point | > 400 °C | Estimated; likely to decompose at higher temperatures. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes. | Typical for moderately polar organic compounds. |

| LogP | ~2.5 | Calculated; indicates good membrane permeability. |

Rationale and Potential Applications in Drug Discovery

The structural components of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine suggest significant potential in drug discovery. The cyclobutane moiety is increasingly utilized as a bioisostere for larger or more flexible groups, offering a conformationally restricted scaffold that can enhance binding affinity and metabolic stability.[1] The indoline core is a privileged scaffold found in numerous biologically active compounds, including those with anticancer and neurological activities. The N-acylation of the 5-amino group provides a vector for modulating the compound's properties and interactions with biological targets.

Potential therapeutic areas for exploration include:

-

Oncology: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.

-

Neuroscience: The indoline scaffold is present in several CNS-active drugs, suggesting potential for treating neurological and psychiatric disorders.

-

Inflammation and Immunology: N-acylated amines have been explored as modulators of inflammatory responses.

Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is via the N-acylation of 5-aminoindoline with a suitable cyclobutanecarbonyl synthon. This can be achieved through several established amide bond formation protocols.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

5-Aminoindoline

-

Cyclobutanecarbonyl chloride (or Cyclobutanecarboxylic acid)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

(If using carboxylic acid) A coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

Procedure (using Cyclobutanecarbonyl Chloride):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindoline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add a solution of cyclobutanecarbonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

-

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 5-amino group of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanecarbonyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, with the liberated proton being scavenged by the triethylamine base, yields the final amide product.

Caption: Simplified reaction mechanism pathway.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indoline ring, the aliphatic protons of the cyclobutane ring, and the methylene protons of the indoline core. The amide N-H proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclobutane and indoline moieties. |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z 217.13. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and aromatic C-H stretches. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

As with any novel chemical compound, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicology: The toxicological properties have not been determined. Assume the compound is hazardous and avoid contact with skin and eyes, and ingestion. A material safety data sheet (MSDS) should be generated based on the properties of similar compounds before handling significant quantities.

Conclusion

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine represents a promising scaffold for the development of new therapeutic agents. While not currently a commercially available compound, its synthesis is straightforward using standard organic chemistry techniques. This guide provides a robust framework for its preparation, characterization, and handling, paving the way for further investigation into its chemical and biological properties. The unique combination of the conformationally constrained cyclobutane ring and the biologically relevant indoline core makes this an attractive target for researchers in medicinal chemistry and drug discovery.

References

- Bondarev, A. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. TÜBİTAK Academic Journals.

- Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). American Chemical Society.

- Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. (n.d.). Royal Society of Chemistry.

- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2022).

- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). Chemistry – A European Journal.

Sources

Therapeutic applications of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

An In-Depth Technical Guide to the Therapeutic Potential of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. While direct research on this specific molecule is not yet prevalent in published literature, this document synthesizes data from structurally related compounds to build a robust hypothesis for its utility in drug discovery. By deconstructing the molecule into its core components—the cyclobutane carboxamide and the 5-aminoindoline scaffold—we can infer plausible mechanisms of action and therapeutic targets. This guide details a proposed synthetic route, potential pharmacological activities, and a framework for its preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, inflammation, and infectious diseases.

Introduction: Deconstructing a Novel Scaffold

The field of medicinal chemistry is in a constant search for novel molecular architectures that can address unmet medical needs. The structure of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine presents an intriguing combination of two key pharmacophores: the indoline nucleus and a cyclobutane carboxamide moiety.

-

The Indoline Scaffold : 2,3-dihydro-1H-indole, or indoline, is a privileged scaffold found in numerous natural products and synthetic compounds with significant medicinal value.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an excellent backbone for designing targeted therapies. Indoline derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, antibacterial, anti-inflammatory, and cardiovascular effects.[2][3]

-

The Cyclobutane Moiety : The cyclobutane ring is increasingly utilized in drug design to explore novel chemical space.[4] Its puckered, three-dimensional structure can improve pharmacological properties by acting as a conformationally restricted isostere for more flexible alkyl groups.[5] The inclusion of a cyclobutane ring can influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[4] Compounds containing this motif have shown promise as anticancer and antimicrobial agents.[6][7]

The combination of these two moieties in 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine suggests a strong potential for biological activity, meriting further investigation.

Proposed Synthesis Pathway

A plausible and efficient synthesis of the target compound can be envisioned through a straightforward acylation of a commercially available or readily synthesized 5-aminoindoline precursor.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

-

Step 1: Reduction of 5-Nitroindoline to 5-Aminoindoline

-

To a solution of 5-nitroindoline (1.0 eq) in ethanol in a pressure vessel, add 10% Palladium on carbon (0.1 eq).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 5-aminoindoline, which can be used in the next step without further purification.

-

-

Step 2: Acylation of 5-Aminoindoline

-

Dissolve 5-aminoindoline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

-

Postulated Mechanisms of Action and Therapeutic Targets

Based on the pharmacology of related indole and cyclobutane-containing compounds, we can hypothesize several potential mechanisms of action for our target molecule.

Kinase Inhibition

The indole nucleus is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[8] The addition of the cyclobutanecarbonyl group can provide steric bulk and favorable hydrophobic interactions, potentially leading to potent and selective inhibition.

Caption: Proposed mechanism of kinase inhibition.

G-Protein Coupled Receptor (GPCR) Modulation

Indole derivatives have also been identified as modulators of various GPCRs. The structural features of our target molecule may allow it to act as either an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways involved in inflammation, neurotransmission, or metabolic regulation.

Potential Therapeutic Applications

Oncology

Given the prevalence of indoline scaffolds in anticancer agents and the potential for kinase inhibition, oncology is a primary area of interest.[1][2] The compound could potentially target kinases involved in tumor growth, angiogenesis, and metastasis.

Infectious Diseases

Indole derivatives have shown promising antibacterial activity by disrupting bacterial membranes or inhibiting biofilm formation.[8][9] The lipophilic nature of the cyclobutane group may enhance cell permeability, making it a candidate for development as a novel antibiotic.

Inflammatory Disorders

Certain indole-containing molecules, such as Indomethacin, are potent anti-inflammatory agents.[8] The target compound could potentially modulate inflammatory pathways like NF-κB or COX-2, offering a therapeutic option for chronic inflammatory diseases.[8]

Preclinical Evaluation Strategy

A structured, multi-tiered approach is necessary to validate the therapeutic potential of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine.

Caption: A typical preclinical evaluation workflow.

In Vitro Biological Evaluation

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.[10]

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

-

Prepare a solution of the target kinase and a suitable substrate peptide in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Assay Procedure :

-

In a 384-well plate, add 5 µL of the test compound solution.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a stop/detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer.

-

Incubate for another 60 minutes at room temperature to allow for antibody binding.

-

-

Data Analysis :

-

Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

-

This protocol outlines a competition binding assay to determine the affinity of the test compound for a target GPCR.[11]

-

Membrane Preparation :

-

Prepare cell membranes from a cell line overexpressing the target GPCR.

-

-

Assay Procedure :

-

In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target GPCR (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis :

-

Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

-

In Vivo Efficacy Models

This protocol describes a subcutaneous xenograft model in immunocompromised mice to evaluate in vivo antitumor activity.[12][13]

-

Cell Culture and Implantation :

-

Culture a human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Harvest the cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).

-

-

Tumor Growth and Treatment :

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

-

-

Efficacy Evaluation :

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis :

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Analyze the data for statistical significance.

-

Structure-Activity Relationship (SAR) Insights

Once initial activity is confirmed, a systematic exploration of the structure-activity relationship (SAR) will be crucial for lead optimization.[14][15]

| R-Group Position | Potential Modifications | Rationale |

| Indoline Ring | Substitution at the 1, 4, 6, or 7 positions | To modulate potency, selectivity, and DMPK properties. |

| Cyclobutane Ring | Introduction of substituents (e.g., methyl, hydroxyl) | To explore steric and electronic effects on target binding. |

| Amide Linker | Replacement with alternative linkers (e.g., sulfonamide, urea) | To alter hydrogen bonding capacity and conformational rigidity. |

Table 1: Proposed areas for SAR exploration.

Conclusion and Future Directions

While 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine represents a novel and underexplored chemical entity, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent. The synthesis is feasible through established chemical methods, and its structural features suggest plausible interactions with well-validated drug targets such as protein kinases and GPCRs. The proposed preclinical evaluation workflow provides a clear path to validate these hypotheses and to determine the therapeutic areas where this compound may have the greatest impact. Further exploration of its SAR will be essential to optimize its biological activity and drug-like properties, potentially leading to the development of a new class of therapeutics.

References

-

Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

Janssen, M. A. C. H., Rappard, R., van Well, M. J., ... & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 55-69. [Link]

-

Luo, J., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols, 4(4), 102641. [Link]

- Fuso, F., & Zucchetti, M. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 18(19), 2781-2792.

- Sebastian, R., & Raghavan, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 338-344.

- Fiebig, H. H., & Burger, A. M. (2002).

- Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.

-

Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]

- Ahmad, I., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

- Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 368-381.

- BenchChem. (2025).

-

Al-Harrasi, A., et al. (2019). Bioactive cyclobutane-containing alkaloids. PubMed. [Link]

-

Alexander, S. P. H., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 1-21. [Link]

- Singh, V. K., et al. (2022). Cyclobutane-containing scaffolds in bioactive small molecules.

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

-

Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - NIH. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.

- ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.

- Alam, M., et al. (2024).

- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.

- Mubassir, M., et al. (2025).

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.

- Creative Proteomics. (n.d.). GPCR Binding Assay.

-

Wodicka, L. M., et al. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

- ResearchGate. (n.d.).

- Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of indolines.

- Daugulis, O., et al. (2021).

-

Vamathevan, J. J., et al. (2016). On Exploring Structure Activity Relationships. PMC - NIH. [Link]

- Drug Design Org. (n.d.).

- James, H. (n.d.).

-

PubMed. (n.d.). Structure-Activity Relationship of Niclosamide Derivatives. [Link]

- Automate.video. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 7. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ajchem-b.com [ajchem-b.com]

- 10. caymanchem.com [caymanchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijpbs.com [ijpbs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

Bioactivity profile of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

An In-Depth Technical Guide to the Bioactivity Profile of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Abstract

This document provides a comprehensive technical framework for the investigation of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine , a novel chemical entity with significant therapeutic potential. As no public data currently exists for this specific molecule, this guide is structured as a prospective research and development plan. It synthesizes established principles from medicinal chemistry concerning its core structural motifs—the cyclobutane ring and the 5-aminoindoline scaffold—to propose a robust, scientifically-grounded strategy for elucidating its complete bioactivity profile. We will detail a multi-tiered experimental cascade, from initial physicochemical characterization and broad phenotypic screening to specific target-based assays and preliminary ADME-Tox profiling. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a logical and efficient pathway to characterize this promising compound.

Introduction: A Molecule of Rational Design

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine represents a confluence of two privileged pharmacophores in modern drug discovery. Its structure suggests a rational design approach aimed at leveraging the unique and advantageous properties of its constituent parts.

-

The 5-Aminoindoline Core: The indole nucleus and its reduced form, indoline, are ubiquitous in a vast array of natural products and pharmaceuticals, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5-amino group provides a critical vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

-

The Cyclobutanecarbonyl Moiety: The cyclobutane ring is increasingly utilized in medicinal chemistry to confer significant advantages.[3][4] Its rigid, puckered three-dimensional structure can improve potency and selectivity by optimally filling hydrophobic pockets in target proteins.[4][5] Furthermore, the cyclobutane motif is known to enhance metabolic stability and improve pharmacokinetic profiles by replacing more labile groups.[4][5]

The combination of these two moieties suggests that 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine may possess enhanced potency, selectivity, and drug-like properties compared to simpler indole derivatives. This guide outlines the necessary steps to systematically uncover and validate this potential.

Physicochemical Characterization: The Foundation of Bioactivity

Before commencing biological assays, a thorough understanding of the compound's physicochemical properties is paramount. These parameters dictate its behavior in biological systems, influencing solubility, permeability, and ultimately, its bioavailability and potential for toxicity.

Table 1: Predicted Physicochemical Properties of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~230.3 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |

| LogP (Lipophilicity) | 2.0 - 2.5 | Balanced value suggests good membrane permeability without excessive accumulation in fatty tissues. |

| Hydrogen Bond Donors | 2 (amine and NH) | Complies with Lipinski's Rule of Five (<5), important for target binding and solubility. |

| Hydrogen Bond Acceptors | 2 (carbonyl O, amine N) | Complies with Lipinski's Rule of Five (<10), influencing solubility and binding interactions. |

| pKa (basic) | ~8.5-9.5 (5-amino) | Predicts ionization state at physiological pH, impacting solubility and cell penetration. |

| Aqueous Solubility | To be determined | Crucial for formulation and ensuring sufficient concentration in in vitro assays. |

A Proposed Strategy for Bioactivity Profiling

A tiered approach is recommended to efficiently screen for biological activity, starting with broad, hypothesis-generating assays and progressing to more focused, mechanism-defining studies. This cascade ensures that resources are allocated effectively and that a comprehensive understanding of the compound's effects is built logically.

Caption: A proposed four-tiered workflow for bioactivity profiling.

Key Experimental Protocols

The following protocols are detailed examples of core assays within the proposed screening cascade. They are selected based on the high potential for activity derived from the compound's structural motifs.

Protocol: In Vitro Anticancer Cell Viability Assay (MTS)

Rationale: The indole scaffold is a well-established component of numerous anticancer agents.[1][2] This assay provides a rapid and robust initial assessment of the compound's potential as a cytotoxic or cytostatic agent against various cancer types.

Methodology:

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration dilutions in the appropriate cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Metabolic Stability Assay

Rationale: The incorporation of a cyclobutane ring is a common strategy to block sites of metabolism and improve a compound's half-life.[3][4][5] This assay provides an early indication of the compound's metabolic liabilities.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM, e.g., 0.5 mg/mL) and a NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the HLM mixture to 37°C. Add the test compound to a final concentration of 1 µM to initiate the reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

-

Quenching: Immediately quench the metabolic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Hypothetical Mechanism of Action: Kinase Inhibition

Scenario: Let us hypothesize that the Tier 1 anticancer screen shows potent activity against the A549 lung cancer cell line, which often overexpresses the Epidermal Growth Factor Receptor (EGFR). A subsequent Tier 2 kinase panel screen confirms that our compound is a potent inhibitor of EGFR.

Proposed Mechanism: 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine may act as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The indoline core could form key hydrogen bonds within the hinge region of the ATP binding pocket, while the cyclobutane group projects into a nearby hydrophobic pocket, conferring potency and selectivity.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Validation: This hypothesis would be validated by performing a Western blot analysis on lysates from A549 cells treated with the compound. A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (e.g., ERK, AKT) would provide strong evidence for the proposed mechanism of action.

Conclusion and Strategic Outlook

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a novel, rationally designed molecule with considerable therapeutic promise. The strategic framework outlined in this guide provides a clear and comprehensive path for its bioactivity characterization. By systematically applying the proposed tiered screening cascade and detailed protocols, researchers can efficiently elucidate its pharmacological profile, identify its molecular target(s), and gather the critical data necessary to advance this compound through the drug discovery pipeline. The unique combination of a privileged indole scaffold with a property-enhancing cyclobutane moiety makes this a high-priority candidate for investigation.

References

- Dembitsky, V. M., & Tolstikov, G. A. (2003). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Chemistry for Sustainable Development, 11(4), 451-464.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.

- Janssen, M. A. C. H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2323-2334.

- Janssen, M. A. C. H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.

- Dembitsky, V. M. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - NIH.

- G-Sell, S., et al. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry - ACS Publications.

- Kini, S. D., et al. (2013). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Hindawi.

- G-Sell, S., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed.

- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.

- Gonzalez-Romo, P., et al. (2023). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

Application Note: Regioselective Acylation of 5-Aminoindoline

Part 1: Strategic Overview & Nucleophilicity Hierarchy

The acylation of 5-aminoindoline (CAS: 2482-33-9) presents a classic chemoselectivity challenge in heterocyclic chemistry. Unlike its aromatic counterpart (5-aminoindole), where the pyrrole-like nitrogen (N1) is non-basic, 5-aminoindoline contains two distinct nucleophilic nitrogen atoms:

-

N1 (Indoline Nitrogen): A secondary, cyclic alkyl-aryl amine. Electronically similar to

-alkylaniline. -

N5 (Exocyclic Amine): A primary aromatic amine (aniline).

The Selectivity Challenge

Under standard acylation conditions (e.g., acetic anhydride, acetyl chloride), the N1 position is kinetically and thermodynamically more nucleophilic than the N5 position. This is due to the inductive effect of the alkyl ring system and the higher basicity of secondary amines compared to primary anilines.

-

Direct Reaction: Treatment with 1 equivalent of acylating agent yields 1-acyl-5-aminoindoline (N1-acylation).

-

Exhaustive Reaction: Treatment with excess reagent yields 1,5-diacylindoline .

-

Targeting N5: To selectively acylate the N5 position (common for SAR studies in drug discovery), the N1 position must be transiently protected or blocked.

This guide provides two distinct protocols:

-

Protocol A: Selective N1-Acylation (Synthesis of 1-acetyl-5-aminoindoline).

-

Protocol B: Selective N5-Acylation (Synthesis of

-(indolin-5-yl)acetamide) using a Boc-protection strategy.

Part 2: Experimental Protocols

Protocol A: Selective N1-Acylation (Kinetic Control)

Objective: Synthesis of 1-acetyl-5-aminoindoline. Mechanism: Exploits the superior nucleophilicity of the secondary N1 amine over the primary N5 aniline.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 5-Aminoindoline (1.0 eq)

-

Reagent: Acetic Anhydride (

) (1.05 eq) -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

-

Base: Triethylamine (

) (1.1 eq) - Optional, but recommended to scavenge AcOH. -

Temperature:

to Room Temperature (RT)

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 5-aminoindoline (e.g., 1.0 g, 7.45 mmol) and DCM (10 mL). Stir until fully dissolved.

-

Cooling: Cool the solution to

using an ice bath. -

Addition: Add

(1.14 mL, 8.2 mmol). Then, add-

Expert Note: Slow addition at low temperature is critical to prevent "overshoot" to the di-acetylated product.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Checkpoint: The starting material (

) should disappear, replaced by a major spot (

-

-

Workup: Quench with saturated

(10 mL). Separate the organic layer.[2][3][4] Extract aqueous layer with DCM ( -

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Selective N5-Acylation (Protection Strategy)

Objective: Synthesis of

Workflow Summary

-

Protection: N1-Boc formation.

-

Acylation: N5-Acetylation.

-

Deprotection: N1-Boc removal (TFA).

Step-by-Step Methodology

Step 1: N1-Protection

-

Dissolve 5-aminoindoline (1.0 eq) in THF/Water (1:1).

-

Add

(2.5 eq) and -

Stir at RT for 4–6 hours. N1 reacts preferentially.

-

Note: If N5-Boc forms (minor), it can be separated, but usually N1 selectivity is high (>90%).

-

Isolate 1-Boc-5-aminoindoline via extraction (EtOAc) and concentration.

Step 2: N5-Acylation

-

Dissolve 1-Boc-5-aminoindoline (1.0 eq) in DCM.

-

Add Pyridine (1.5 eq) and Acetyl Chloride (1.1 eq) at

. -

Stir at RT for 2 hours.

-

Workup with 1N HCl (to remove pyridine) and

. -

Isolate 1-Boc-5-acetamidoindoline .

Step 3: N1-Deprotection

-

Dissolve the intermediate from Step 2 in DCM (5 volumes).

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir at RT for 1–2 hours.

-

Critical Step: Carefully neutralize with saturated

(exothermic!) to pH 8. Do not use strong base (NaOH) to avoid hydrolyzing the N5-amide. -

Extract with EtOAc (polar product, may require multiple extractions).[6]

-

Product:

-(2,3-dihydro-1H-indol-5-yl)acetamide.

Part 3: Data Analysis & Troubleshooting

Comparative Reactivity Table

| Parameter | Protocol A (N1-Target) | Protocol B (N5-Target) |

| Primary Reagent | Acetic Anhydride (1.05 eq) | Acetyl Chloride (post-Boc) |

| Limiting Factor | Stoichiometry Control | Step Count (3 steps) |

| Major Impurity | 1,5-Diacetylindoline | N/A (High Fidelity) |

| Yield (Typical) | 75–85% | 60–70% (Overall) |

| Selectivity Source | Nucleophilicity ( | Protective Group Enforcement |

Troubleshooting Guide

-

Problem: Formation of 1,5-diacetylindoline in Protocol A.

-

Solution: Reduce

to 0.95 eq. Perform reaction at

-

-

Problem: Low solubility of 5-aminoindoline.

-

Solution: Use DMF as solvent, but requires aqueous workup.

-

-

Problem: N5-amide hydrolysis during Step 3 of Protocol B.

-

Solution: Ensure temperature does not exceed

during TFA deprotection. Avoid aqueous strong acids.

-

Part 4: Visualization of Reaction Pathways

Figure 1: Chemoselective pathways for 5-aminoindoline acylation. Protocol A yields the N1-product; Protocol B yields the N5-product via protection.

References

-

BenchChem Technical Guide. (2025). Synthesis of N-[(1H-indol-5-yl)methyl]acetamide Derivatives. Retrieved from

-

Kilic-Kurt, Z., et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors.[5] Austin Journal of Analytical & Pharmaceutical Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78867, 5-Aminoindole. Retrieved from

-

Organic Chemistry Portal. (n.d.). Protection of Amines (Boc). Retrieved from

-

ChemicalBook. (2024). 1-Acetyl-5-amino-2,3-dihydro-(1H)-indole Product Description. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies [austinpublishinggroup.com]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Solving solubility issues of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine in DMSO

Technical Support Center: 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Welcome to the technical support guide for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the successful preparation of your stock solutions for downstream experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine in DMSO at room temperature. What are the initial steps I should take?

A1: Difficulty in achieving a clear solution in DMSO, a powerful polar aprotic solvent, is an important observation that points to several potential factors beyond the compound's intrinsic solubility.[1] Before exploring more advanced methods, it is critical to address the most common procedural and environmental variables.

Underlying Principles: The dissolution process is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. For a molecule like 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, which possesses both hydrophobic (cyclobutane, indole rings) and polar (amine, amide) functionalities, its solid-state packing (crystal form) can significantly impact the energy required to dissolve it. Furthermore, contaminants, especially water, can alter the solvent properties of DMSO and hinder solubility.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for DMSO solubility issues.

Recommendations:

-

Verify Concentration: High concentrations can exceed the solubility limit. For initial screening, preparing a 10 mM stock is a standard starting point.

-

Ensure Anhydrous Conditions: DMSO is highly hygroscopic. Water absorbed from the atmosphere can reduce its effectiveness as a solvent for certain organic compounds and promote precipitation.[2] Always use a fresh aliquot from a properly sealed bottle of anhydrous, high-purity DMSO.

-

Check the Compound's Form: The amine group in the molecule makes it basic. It may have been supplied as a salt (e.g., a hydrochloride salt) to improve its solid-state stability and aqueous solubility. However, salts of organic compounds are often less soluble in non-polar or aprotic organic solvents like DMSO compared to their free-base counterparts.[3] If you have the salt form, more advanced techniques may be necessary.

Q2: My compound still won't dissolve after addressing the initial checks. What physical methods can I use to aid dissolution?

A2: When initial attempts fail, applying physical energy can often overcome the activation energy barrier for dissolution. Gentle heating and sonication are the two most common and effective methods.[2][4]

Causality:

-

Heating: Increases the kinetic energy of both the solvent and solute molecules. This increased motion helps to break the intermolecular forces within the compound's crystal lattice, allowing the DMSO molecules to solvate it more effectively.

-

Sonication: Utilizes high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that physically break apart solute aggregates, increasing the surface area available for solvation.[5]

| Method | Temperature/Setting | Duration | Key Considerations |

| Gentle Warming | 30-40°C | 5-15 minutes | Do not exceed 40°C to minimize risk of compound degradation. DMSO itself is stable well above this temperature.[6] |

| Sonication | Room Temperature | 2-10 minutes | Use a bath sonicator to avoid localized overheating from a probe. The vial may still warm up; monitor temperature. |

| Combination | 30-40°C | 5-10 minutes | Combining warming with intermittent vortexing and/or sonication is often the most effective approach. |

Experimental Protocol 1: Aiding Dissolution with Heat and Sonication

-

Preparation: Weigh the desired amount of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine into a clean, dry glass vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration. Cap the vial securely.

-

Initial Mixing: Vortex the vial for 30 seconds at room temperature.

-

Heating: Place the vial in a water bath or heat block set to 37°C for 5 minutes.

-

Agitation: Remove the vial and vortex for another 30 seconds. Check for dissolution.

-

Sonication: If solids remain, place the vial in a bath sonicator for 5 minutes.

-

Final Assessment: Remove the vial, vortex one last time, and visually inspect for a clear, precipitate-free solution.

-

Cooling: Allow the solution to cool to room temperature. A stable solution should remain clear. If precipitation occurs upon cooling, the solution is supersaturated, and the concentration may need to be lowered.

Q3: I've created a clear stock in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or assay buffer. Why does this happen and how can I fix it?

A3: This is a classic issue known as "antisolvent precipitation." While your compound is soluble in the organic DMSO, it is likely poorly soluble in water. When the DMSO stock is added to an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent system (mostly water) in which it is insoluble, causing it to crash out of solution.[7][8]

Mechanism of Precipitation:

Caption: Antisolvent precipitation upon dilution of DMSO stock.

Strategies for Prevention:

-

Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cell toxicity.[9] This requires making a highly concentrated DMSO stock.

-

Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock into an intermediate solution (e.g., 10% DMSO in media) before the final dilution into the assay plate. This gradual change in solvent polarity can sometimes keep the compound in solution.[9]

-

Increase Mixing Energy: When adding the DMSO stock to the aqueous buffer, do so while vortexing or rapidly pipetting the buffer to ensure immediate and rapid dispersion. This minimizes the time that localized, high concentrations of the compound are exposed to the aqueous environment.

-

Incorporate a Co-solvent or Surfactant: For particularly challenging compounds, including a small amount of a biocompatible co-solvent (like PEG-400) or a non-ionic surfactant (like Tween® 80) in the final assay buffer can help maintain solubility.[5][9] This should be tested first to ensure it does not interfere with the assay.

Q4: Could adjusting the pH help with the solubility of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine?

A4: Yes, pH adjustment is a powerful technique, particularly when diluting the DMSO stock into an aqueous buffer.[] The 5-amino group on the dihydro-indole ring is basic and can be protonated at acidic pH.

The Chemistry of pH Adjustment:

-

Low pH (Acidic): At a pH below its pKa, the primary amine will be protonated (-NH3+). This positive charge significantly increases the molecule's polarity and, therefore, its solubility in aqueous media.

-

High pH (Basic): At a pH above its pKa, the amine will be in its neutral, free-base form (-NH2). This form is less polar and more soluble in organic solvents, but more likely to precipitate in aqueous solutions.

Practical Application: If you are observing precipitation in a neutral aqueous buffer (pH ~7.4), attempting the dilution in a slightly more acidic buffer (e.g., pH 6.0-6.5) could improve solubility.

Experimental Protocol 2: Testing pH-Dependent Aqueous Solubility

-

Prepare Buffers: Prepare several small batches of your assay buffer, adjusting the pH to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.4).

-

Prepare Stock: Use your pre-dissolved, clear 10 mM stock of the compound in 100% DMSO.

-

Parallel Dilutions: Set up separate tubes, each containing one of the prepared buffers.

-

Add Compound: Add the DMSO stock to each buffer to reach the final desired concentration (e.g., 10 µM), ensuring the final DMSO percentage is constant across all samples. Mix immediately and thoroughly.

-

Observe: Let the solutions stand for 15-30 minutes and observe for any signs of precipitation (cloudiness, visible particles). This will identify the optimal pH range for maintaining the solubility of your compound in the final assay conditions.

References

-

Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

-

Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

-

Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. (2024). ResearchGate. [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]

-

Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. [Link]

-

Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. (2024). ResearchGate. [Link]

-

Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere. [Link]

-

What does it mean to use DMSO as a dissolvant in biology experiemnts?. (2018). Biology Stack Exchange. [Link]

-

How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]

-

The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

-

Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. ResearchGate. [Link]

-

Samples in DMSO: What an end user needs to know. Ziath. [Link]

-

5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

-

Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

-

DMSO Physical Properties. Gaylord Chemical. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO?. (2016). ResearchGate. [Link]

-

5-Aminoindole. PubChem. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. ziath.com [ziath.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. gchemglobal.com [gchemglobal.com]

- 7. researchgate.net [researchgate.net]

- 8. biology.stackexchange.com [biology.stackexchange.com]

- 9. medchemexpress.cn [medchemexpress.cn]

Technical Support Center: Minimizing Side Reactions During Indoline Acylation

Welcome to the Technical Support Center for Indoline Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indoline acylation and minimize common side reactions. The following troubleshooting guides and FAQs are structured to provide in-depth, actionable solutions to challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues in Indoline Acylation

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and offering practical, field-proven solutions.

Question 1: My primary product is the N-acylated indoline, but I am targeting C-acylation of the aromatic ring. How can I improve the selectivity for C-acylation?

This is a frequent challenge stemming from the nucleophilicity of the indoline nitrogen. Direct C-H acylation of the electron-rich benzene ring of indoline, particularly at the C7 position, can be achieved, but it often requires specific strategies to overcome competing N-acylation.

Root Cause Analysis:

The nitrogen atom of the indoline ring is a potent nucleophile and will readily react with electrophilic acylating agents. To achieve C-acylation, this inherent reactivity of the nitrogen must be suppressed or circumvented.

Solutions:

-

Employ a Directing Group: The most effective strategy is to install a directing group on the indoline nitrogen. This group serves a dual purpose: it temporarily "protects" the nitrogen, reducing its nucleophilicity, and it directs the acylation to a specific position on the aromatic ring, typically the ortho-position (C7).

-

Plausible Mechanism: The directing group coordinates to a metal catalyst (e.g., Rhodium or Palladium), bringing the catalyst into proximity with the C7-H bond. This facilitates the C-H activation and subsequent acylation at that site.[1][2]

-

Recommended Protocol: A rhodium-catalyzed C7-acylation using an N-pyrimidyl directing group has been shown to be effective.[1][3]

Experimental Protocol: Rhodium-Catalyzed C7-Acylation

-

To a solution of N-(pyrimidin-2-yl)indoline (0.2 mmol) in DMF (0.5 mL) in a sealed tube, add the carboxylic anhydride (0.3 mmol) and [Rh(CO)₂Cl]₂ (5.0 mol %).

-

Heat the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the 7-acylated indoline.[2]

-

-

-

Optimize Reaction Conditions: In some cases, adjusting the reaction conditions can favor C-acylation, although this is generally less reliable than using a directing group.

-

Lewis Acid Choice: The choice of Lewis acid is critical. Strong Lewis acids can lead to complex mixtures. Experiment with milder Lewis acids.

-

Solvent: The solvent can influence the relative rates of N- vs. C-acylation. Less polar solvents may favor C-acylation in some systems.

-

Workflow for Troubleshooting N- vs. C-Acylation Selectivity

Caption: Decision workflow for enhancing C-acylation selectivity.

Question 2: I am attempting N-acylation, but I am observing significant amounts of 1,3-diacetylindole and other side products. How can I achieve clean N-acylation?

While N-acylation is often the more kinetically favored pathway, side reactions can occur, especially under harsh conditions or with highly reactive acylating agents. The formation of 1,3-diacetylindole suggests that after initial N-acylation, a subsequent C3-acylation is taking place.

Root Cause Analysis:

-

Highly Reactive Acylating Agent: Acyl chlorides, in the presence of a strong Lewis acid, can be reactive enough to acylate the electron-rich C3 position of the N-acylated indoline.

-

Reaction Conditions: High temperatures and prolonged reaction times can promote the thermodynamically more stable C-acylated products.

-

Deprotonation of Indole: The presence of a base promotes the formation of the indolide anion, which is highly nucleophilic at the nitrogen.[4]

Solutions:

-

Use a Milder Acylating Agent: Instead of highly reactive acyl chlorides, consider using thioesters or carboxylic acid anhydrides. Thioesters, in particular, have been shown to provide excellent chemoselectivity for N-acylation.[4][5][6]

Experimental Protocol: N-Acylation with Thioesters

-

In a reaction vessel, combine the indole (0.2 mmol, 1.0 equiv), the thioester (0.6 mmol, 3.0 equiv), and Cs₂CO₃ (0.6 mmol, 3.0 equiv).

-

Add xylene (2.0 mL) as the solvent.

-

Heat the mixture at 140 °C for 12 hours.

-

After cooling, purify the reaction mixture by column chromatography to isolate the N-acylated indole.[4]

-

-

Employ a Base-Catalyzed Approach: Using a base like Cs₂CO₃ or Na₂CO₃ can selectively generate the indolide anion, which then undergoes nucleophilic attack on the acyl source. This method is often cleaner than Lewis acid-catalyzed reactions.[4][7]

-

Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Data Summary: Comparison of N-Acylation Methods

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield of N-Acylindole | Reference |

| Thioester | Cs₂CO₃ | Xylene | 140 | Good to Excellent | [4] |

| Alkenyl Carboxylate | Na₂CO₃ | MeCN | 120 | Good to Excellent | [7] |

| Carboxylic Acid | Boric Acid | Mesitylene | Reflux | Moderate | [8] |

| Acyl Chloride | Et₂AlCl | CH₂Cl₂ | Room Temp | High (for C3-acylation) | [9] |

Question 3: My reaction is sluggish, and I observe no product formation even after extended reaction times. What could be the issue?

The low reactivity of indolines in acylation reactions can be attributed to their reduced nucleophilicity compared to other amines.[10]

Root Cause Analysis:

-

Low Nucleophilicity of Indoline: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, reducing its availability for nucleophilic attack.[10]

-

Steric Hindrance: Substituents on the indoline ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the acylating agent.[2]

-

Inactive Catalyst or Reagents: The catalyst or acylating agent may have degraded or may not be suitable for the specific substrate.

Solutions:

-

Choice of Catalyst: For challenging substrates, a more active catalyst may be required. Non-enzymatic chiral acylation catalysts have been developed for the kinetic resolution of indolines, indicating their enhanced reactivity.[10]

-

Activation of the Acylating Agent: Ensure the acylating agent is sufficiently electrophilic. The use of a Lewis acid is a common method to activate acyl chlorides and anhydrides.[11] For carboxylic acids, coupling agents can be used to form a more reactive intermediate in situ.

-

Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, monitor the reaction closely for the formation of degradation products.

-

Check Reagent Quality: Ensure that the acylating agent and any catalysts are of high purity and have not decomposed.

Troubleshooting Workflow for Low Reactivity

Sources

- 1. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]